molecular formula C9H12BrNS B3093757 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine CAS No. 1248218-70-3

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine

Cat. No. B3093757
CAS RN: 1248218-70-3
M. Wt: 246.17
InChI Key: IJFJBMSABCRTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine” is a chemical compound with the molecular formula C9H12BrNS . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a bromothiophenyl group . The InChI code for this compound is 1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 246.17 . It is recommended to be stored in a refrigerated condition .

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to decrease the expression of certain cytokines and chemokines that are involved in inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. However, one of the limitations of using this compound is its low yield during the synthesis process. This can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research on 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine. One of the major areas of research is in the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is in the development of new derivatives of this compound with improved therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases. The synthesis method involves several steps, and the yield is reported to be around 60%. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine has been studied for its potential as a therapeutic agent for various diseases. One of the major areas of research is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory and anti-viral agent.

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFJBMSABCRTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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